5-Methyl-N-(3-(trifluoromethyl)phenyl)isoxazole-4-carboxamide

Pharmacopeial analysis HPLC method validation Quality control reference standard

5-Methyl-N-(3-(trifluoromethyl)phenyl)isoxazole-4-carboxamide (CAS 61643-23-0) is a positional isomer of the disease-modifying antirheumatic drug (DMARD) leflunomide, differing solely in the substitution position of the trifluoromethyl group on the phenyl ring (meta, 3-position, vs. para, 4-position in leflunomide).

Molecular Formula C12H9F3N2O2
Molecular Weight 270.21 g/mol
CAS No. 61643-23-0
Cat. No. B029230
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-N-(3-(trifluoromethyl)phenyl)isoxazole-4-carboxamide
CAS61643-23-0
Synonyms5-Methyl-N-[3-(trifluoromethyl)phenyl]-4-isoxazolecarboxamide;  Leflunomide Imp. E (EP);  USP Leflunomide Related Compound C; 
Molecular FormulaC12H9F3N2O2
Molecular Weight270.21 g/mol
Structural Identifiers
SMILESCC1=C(C=NO1)C(=O)NC2=CC=CC(=C2)C(F)(F)F
InChIInChI=1S/C12H9F3N2O2/c1-7-10(6-16-19-7)11(18)17-9-4-2-3-8(5-9)12(13,14)15/h2-6H,1H3,(H,17,18)
InChIKeyKBFQQKBZIFSAMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methyl-N-(3-(trifluoromethyl)phenyl)isoxazole-4-carboxamide (CAS 61643-23-0): Comparative Procurement Guide for a Pharmacopeial Reference-Standard Positional Isomer


5-Methyl-N-(3-(trifluoromethyl)phenyl)isoxazole-4-carboxamide (CAS 61643-23-0) is a positional isomer of the disease-modifying antirheumatic drug (DMARD) leflunomide, differing solely in the substitution position of the trifluoromethyl group on the phenyl ring (meta, 3-position, vs. para, 4-position in leflunomide). It is officially designated as USP Leflunomide Related Compound C, EP Leflunomide Impurity C, and Leflunomide 3-Isomer . The compound is primarily procured as a certified pharmacopeial reference standard for use in identity, assay, and purity tests specified in the USP and EP monographs for leflunomide drug substance and finished product [1].

Why a Generic Isoxazole-4-Carboxamide or Even Leflunomide Itself Cannot Substitute for 5-Methyl-N-(3-(trifluoromethyl)phenyl)isoxazole-4-carboxamide (CAS 61643-23-0)


Although 5-Methyl-N-(3-(trifluoromethyl)phenyl)isoxazole-4-carboxamide shares the same molecular formula (C₁₂H₉F₃N₂O₂) and molecular weight (270.21 g/mol) as leflunomide, the single-atom positional shift of the –CF₃ group from the para to the meta position of the phenyl ring generates a distinct chromatographic retention time, a markedly different melting point, and a unique pharmacopeial identity with its own system-suitability specifications . These differences are not cosmetic: USP and EP monographs assign this compound a specific relative retention time (RRT 0.94) and require a resolution of NLT 1.0 between it and the leflunomide parent peak, making it an irreplaceable reference marker [1]. Substituting the para isomer, the 2′-trifluoromethyl isomer, or any generic isoxazole-4-carboxamide would fail system suitability, compromise peak identification, and invalidate regulatory quality-control results [2].

Quantitative Differentiation Evidence: 5-Methyl-N-(3-(trifluoromethyl)phenyl)isoxazole-4-carboxamide (CAS 61643-23-0) vs. Closest Analogs and Alternative Reference Standards


USP Chromatographic Identity: Relative Retention Time and System-Suitability Resolution vs. Leflunomide (Para Isomer)

Under the official USP chromatographic conditions (LC, UV 210 nm, C18 column, acetonitrile/triethylamine/water mobile phase pH 4.0), the target compound elutes with a relative retention time (RRT) of 0.94 relative to leflunomide (RRT 1.0). Critically, the USP monograph mandates a resolution of NLT 1.0 between the leflunomide and related compound C peaks, a criterion that only the meta-CF₃ isomer satisfies; neither the para isomer (leflunomide itself) nor the 2′-trifluoromethyl isomer (RRT 0.29) can serve this system-suitability function [1] [2].

Pharmacopeial analysis HPLC method validation Quality control reference standard System suitability

Melting Point: A ~58°C Thermal-Property Differential vs. Leflunomide Indicative of Distinct Crystal Lattice Energy

The target compound exhibits a melting point range of 106–110°C, as reported by ChemicalBook and multiple certified reference-standard vendors . In contrast, the leflunomide parent drug (para-CF₃ isomer) melts at 164–168°C according to the USP monograph (Melting Range ⟨741⟩: 164°–168°C) [1]. The 58°C depression in melting point reflects significantly weaker intermolecular forces in the crystal lattice of the meta-substituted isomer, a consequence of altered molecular geometry and dipole moment arising from the positional shift of the electron-withdrawing –CF₃ group.

Physicochemical characterization Thermal analysis Solid-state properties Reference standard identification

Regulatory Impurity Limit: Quantified Acceptance Criteria Differentiating Related Compound C from Co-Occurring Leflunomide Impurities

The USP monograph for leflunomide drug substance assigns a specific acceptance criterion of NMT 0.1% for leflunomide related compound C (the target meta-CF₃ isomer). This limit is distinct from those of co-occurring impurities: related compound B (NMT 0.3%), related compound A (NMT 0.02%), and any other individual unspecified impurity (NMT 0.1%) [1]. The independent specification for this specific impurity reflects its unique formation pathway during leflunomide synthesis (arising from meta-substituted aniline starting material or rearrangement) and necessitates a dedicated, well-characterized reference standard for accurate quantification [2].

Pharmaceutical impurity profiling ANDA regulatory submission ICH Q3A guidelines Quality-by-design

Positional Isomerism: Meta- vs. Para-Trifluoromethyl Substitution Alters Electronic Landscape and Biological-Target Engagement Potential

The single-atom relocation of the –CF₃ group from the para (4-) to the meta (3-) position on the phenyl ring modifies both the electronic (σ-meta = 0.43 vs. σ-para = 0.54; Hammett constants) and steric environment of the anilide pharmacophore. While direct comparative IC₅₀ data for purified DHODH enzyme inhibition by this specific isomer are not publicly available, the meta-substituted active metabolite analog LFM-A8 (α-cyano-β-hydroxy-β-methyl-N-[3-(trifluoromethyl)phenyl]propenamide) has been reported to be a more potent inhibitor than leflunomide of IgE/FcεRI receptor-mediated LTC₄ release from RBL-2H3 rat mast cells, demonstrating that the meta-CF₃ configuration can enhance biological potency in leflunomide-like scaffolds [1]. Santa Cruz Biotechnology confirms that the 3-isomer itself inhibits T-cell proliferation through interference with de novo pyrimidine synthesis and DHODH inhibition .

Structure-activity relationship Isomer pharmacology DHODH inhibition T-cell immunomodulation

Certified Reference Standard Purity and Regulatory Compliance Documentation: Batch-Specific Characterization vs. Technical-Grade Leflunomide Analogs

The USP-certified reference standard (Catalog No. 1357067) and EP impurity C standards are supplied with full characterization data packages including HPLC purity certificates (typically >98% by HPLC), identity confirmation by NMR/IR, and residual solvent analysis, compliant with ISO 17034 and pharmacopeial general chapters . In contrast, generic 'Leflunomide 3-Isomer' offered by non-pharmacopeial vendors typically carries a minimum purity specification of 95% (HPLC) without orthogonal identity confirmation . This differential in documentation rigor and purity specification directly impacts the reliability of quantitative impurity determination in QC batch-release testing, where using a non-certified standard introduces unquantified bias into the calculation of impurity levels against the NMT 0.1% acceptance criterion [1].

Reference standard certification CoA documentation ISO 17034 GMP quality control

Verified Industrial and Research Application Scenarios for 5-Methyl-N-(3-(trifluoromethyl)phenyl)isoxazole-4-carboxamide (CAS 61643-23-0)


USP/EP System Suitability Standard for Leflunomide HPLC Assay and Impurity Profiling

In every batch-release test of leflunomide drug substance or finished tablets, the USP monograph requires system suitability verification using a solution containing USP Leflunomide Related Compound C RS at 0.05 mg/mL. The resolution between the leflunomide peak and the related compound C peak must be NLT 1.0 (drug substance) or NLT 1.5 (tablets) [1]. Only the authentic meta-CF₃ isomer (CAS 61643-23-0) with RRT 0.94 satisfies this requirement; substituting leflunomide (RRT 1.0) or the 2′-CF₃ isomer (RRT 0.29) would produce co-elution or inadequate resolution, causing system suitability failure and invalidating the entire analytical run [2]. This application is legally mandated for all marketed leflunomide products in USP- and EP-adherent jurisdictions.

Pharmaceutical Forced-Degradation and Stability-Indicating Method Development per ICH Q1A(R2)

Leflunomide undergoes forced degradation under hydrolytic, oxidative, thermal, and photolytic stress as prescribed by ICH Q1A(R2). The meta-CF₃ isomer (Impurity C) has been identified as a process-related impurity and may also form as a degradation product under specific conditions [1]. A validated stability-indicating HPLC method must demonstrate baseline separation of leflunomide from this impurity (resolution NLT 1.0). Procurement of the authenticated reference standard enables accurate identification and quantification of this impurity in stress samples, essential for establishing degradation pathways, assigning shelf-life specifications, and submitting the impurity profile section of an ANDA or MAA [2].

SAR Probe for Meta-Substituted Pharmacophore Optimization in Immunomodulatory Isoxazole-4-Carboxamide Series

The meta-CF₃ positional isomer provides a structurally precise negative control for structure-activity relationship (SAR) studies on leflunomide-derived immunomodulators. Researchers evaluating the impact of phenyl-ring substitution on DHODH inhibition, tyrosine kinase inhibition, or T-cell antiproliferative activity require the meta isomer to benchmark against the para isomer (leflunomide) and to test the hypothesis that electron-withdrawing group position modulates target engagement [1]. The compound's distinct melting point and chromatographic behavior also facilitate purity verification in in-house synthesized analog libraries, ensuring that biological assay results are not confounded by isomer contamination [2].

Method-Validation Linearity, Accuracy, and LOQ Determination for Impurity C Quantification

During analytical method validation for leflunomide drug substance and product, the USP reference standard of related compound C is used to spike placebo or drug-substance matrices at concentrations spanning the reporting threshold (0.05%) to 150% of the acceptance criterion (0.1%). This generates linearity curves, recovery (accuracy) data, and limits of quantification (LOQ) needed to demonstrate that the analytical procedure can reliably detect and quantify this impurity at the NMT 0.1% level [1]. Without access to the well-characterized reference standard, the validated method lacks the required accuracy and precision for regulatory submission, creating a direct procurement dependency [2].

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